1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Beschreibung
The compound 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic molecule featuring a pyrazole fused to a quinoline core, with a [1,3]dioxolo ring system at positions 4,5-g. This structural motif combines electron-rich aromatic systems (phenyl, p-tolyl) with a dioxolane group, which may enhance solubility or modulate electronic properties. The synthesis of such derivatives typically involves multi-step protocols, including iodination of intermediates like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate followed by substitution reactions to introduce aryl groups .
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-15-7-9-16(10-8-15)23-19-13-25-20-12-22-21(28-14-29-22)11-18(20)24(19)27(26-23)17-5-3-2-4-6-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZQZHNSLHWMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvents and catalysts in industrial settings is also geared towards minimizing environmental impact and ensuring compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. This is attributed to their ability to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .
Material Science Applications
Beyond biological applications, 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has potential uses in material science:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing advanced polymers with tailored properties for specific applications.
Case Study 1: Anticancer Screening
A series of synthesized derivatives were screened for anticancer activity against human cancer cell lines. The study revealed that certain modifications to the pyrazole ring significantly enhanced cytotoxicity compared to the parent compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 5.2 |
| B | HCT-116 | 7.8 |
| C | A549 | 6.5 |
Case Study 2: Antimicrobial Testing
In antimicrobial assays against Gram-positive and Gram-negative bacteria, several derivatives exhibited promising inhibitory effects.
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| D | E. coli | 15 |
| E | S. aureus | 20 |
| F | P. aeruginosa | 18 |
Wirkmechanismus
The mechanism of action of 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Pyrazoloquinoline Derivatives
Key Observations:
- Core Structure: The target compound’s [1,3]dioxolo[4,5-g] ring is unique among pyrazoloquinolines, which typically lack fused oxygen-containing rings. This group may increase steric bulk or electron density, affecting binding to biological targets.
- Synthesis: Unlike microwave-assisted methods for pyrazolo[4,3-f]quinolines or multicomponent routes for pyrazolo[3,4-b]quinolines , the target compound relies on iodination and substitution of dioxolo-quinoline precursors .
Target Compound:
Limited direct data exists on its bioactivity, but structurally related pyrazoloquinolines exhibit diverse pharmacological properties:
- Anticancer Potential: Pyrazolo[4,3-c]quinolines with amino groups show enhanced therapeutic indices due to improved receptor affinity . The dioxolo group in the target compound may similarly modulate cytotoxicity or topoisomerase inhibition, though experimental validation is required.
Compared to Analogues:
- CGS-9896: A pyrazolo[4,3-c]quinoline derivative with proven anxiolytic effects, highlighting the scaffold’s versatility .
Physicochemical and Electronic Properties
- Solubility: The dioxolo ring in the target compound may improve aqueous solubility compared to non-oxygenated analogues (e.g., pyrazolo[4,3-f]quinolines) .
- Electronic Effects : Electron-donating substituents (p-tolyl) and the dioxolo ring could redshift absorption/emission spectra relative to simpler phenyl derivatives, as seen in fluorophore studies .
Biologische Aktivität
1-Phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant research findings and data.
Structural Characteristics
The compound belongs to a class of heterocyclic compounds containing nitrogen in their ring structure. Its molecular formula is C20H18N2O2, and it features a fused dioxole and pyrazoloquinoline structure. The presence of the phenyl and p-tolyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Anti-Inflammatory Effects
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. For instance, a study evaluating various derivatives found that certain compounds effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involved the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, critical mediators in inflammatory responses .
Table 1: Inhibitory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2m | 0.45 | COX-2 inhibition |
| 2i | 0.50 | NO production inhibition |
The above data indicates that the structural modifications in these compounds can significantly affect their biological efficacy.
Anticancer Properties
The potential anticancer activity of 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has also been explored. A study highlighted the dual inhibition of epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) by related compounds, suggesting a promising avenue for cancer treatment . The combination of these pathways may enhance the therapeutic efficacy against various tumor types.
Case Study: Anticancer Activity Assessment
In a preclinical model assessing the anticancer effects of related pyrazoloquinoline derivatives:
- Cell Lines Used : Human breast cancer (MCF-7) and lung cancer (A549).
- Results : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 μM.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation was observed.
Q & A
Q. Advanced Research Focus
- UV-Vis/fluorescence spectroscopy : Measures absorption/emission maxima (λmax) influenced by substituents. For example, electron-donating groups (e.g., -OCH₃) red-shift emission wavelengths .
- Electrochemical studies : Cyclic voltammetry quantifies HOMO-LUMO gaps, correlating with optoelectronic applications .
- DFT calculations : Predicts electronic transitions and charge distribution, validated experimentally .
How are regioselectivity challenges managed during functionalization of the quinoline ring?
Advanced Research Focus
Regioselectivity is controlled by:
- Directing groups : -CN or -NO₂ at position 3 directs electrophilic substitution to position 4 .
- Metal catalysis : Pd-mediated C-H activation enables selective arylations. For instance, Suzuki-Miyaura couplings install p-tolyl groups at position 3 with >90% selectivity .
- Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) prevents undesired side reactions .
What are the key considerations for scaling up laboratory-scale syntheses?
Q. Advanced Research Focus
- Solvent sustainability : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recovery : Immobilized InCl₃ on silica improves recyclability in green media .
- Purification : Flash chromatography or recrystallization protocols are optimized for large batches (e.g., using ethanol/water mixtures) .
How do researchers differentiate isomeric byproducts in complex reactions?
Q. Advanced Research Focus
- Chromatographic separation : HPLC with chiral columns resolves enantiomers (e.g., using amylose-based stationary phases) .
- Mass spectrometry : High-resolution MS distinguishes isomers via exact mass differences (e.g., Δ < 0.001 Da) .
- Crystallography : Single-crystal X-ray analysis unambiguously assigns structures, as demonstrated for a related pyrazoloquinoline .
What strategies mitigate toxicity risks during in vivo studies of pyrazoloquinoline derivatives?
Q. Advanced Research Focus
- Prodrug design : Masking reactive groups (e.g., esterifying hydroxyls) reduces off-target effects.
- Dose optimization : Acute toxicity studies in rodents establish safe thresholds (e.g., LD₅₀ > 500 mg/kg) .
- Metabolic profiling : LC-MS identifies detoxification pathways (e.g., glucuronidation of hydroxylated metabolites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
